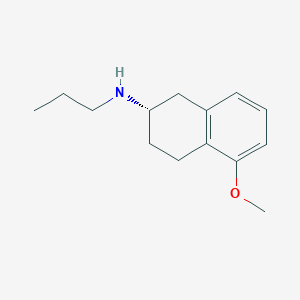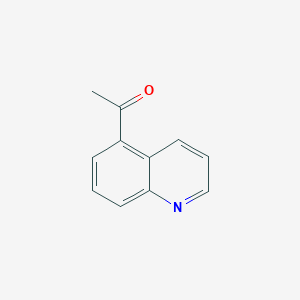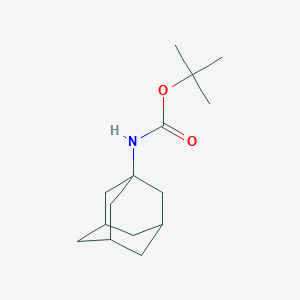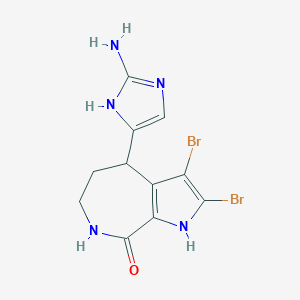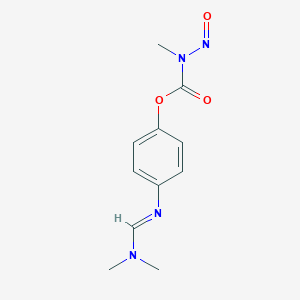
Methylnitrosocarbamic acid p-((dimethylamino)methyleneamino)phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylnitrosocarbamic acid p-((dimethylamino)methyleneamino)phenyl ester, also known as SNAP, is a chemical compound that has been widely used in scientific research. It is a nitric oxide donor that has been used to study the effects of nitric oxide on various physiological and biochemical processes.
Mécanisme D'action
The mechanism of action of Methylnitrosocarbamic acid p-((dimethylamino)methyleneamino)phenyl ester involves the release of nitric oxide in the presence of water. Nitric oxide is a signaling molecule that plays a crucial role in many physiological and biochemical processes. It acts by activating the enzyme guanylate cyclase, which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G, which leads to the phosphorylation of various proteins and the activation of downstream signaling pathways.
Effets Biochimiques Et Physiologiques
Methylnitrosocarbamic acid p-((dimethylamino)methyleneamino)phenyl ester has been shown to have a wide range of biochemical and physiological effects. It has been shown to relax smooth muscle cells, reduce platelet aggregation, and inhibit the proliferation of cancer cells. Additionally, Methylnitrosocarbamic acid p-((dimethylamino)methyleneamino)phenyl ester has been shown to modulate the activity of various enzymes and transcription factors, and to regulate the expression of genes involved in cell growth, differentiation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methylnitrosocarbamic acid p-((dimethylamino)methyleneamino)phenyl ester in lab experiments is its ability to release nitric oxide in a controlled and predictable manner. This allows researchers to study the effects of nitric oxide on various physiological and biochemical processes with a high degree of precision. However, one limitation of using Methylnitrosocarbamic acid p-((dimethylamino)methyleneamino)phenyl ester is its short half-life, which can make it difficult to study long-term effects.
Orientations Futures
There are many future directions for research on Methylnitrosocarbamic acid p-((dimethylamino)methyleneamino)phenyl ester. One area of interest is the development of new cancer therapies that target the nitric oxide signaling pathway. Additionally, researchers are interested in studying the effects of nitric oxide on stem cell differentiation and tissue regeneration. Finally, there is interest in developing new nitric oxide donors that have longer half-lives and can be used to study long-term effects.
Méthodes De Synthèse
The synthesis method of Methylnitrosocarbamic acid p-((dimethylamino)methyleneamino)phenyl ester involves the reaction of p-nitrosoaniline with N,N-dimethylformamide dimethyl acetal. The reaction takes place in the presence of a catalyst such as zinc chloride or tin chloride. The resulting product is then purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
Methylnitrosocarbamic acid p-((dimethylamino)methyleneamino)phenyl ester has been widely used in scientific research to study the effects of nitric oxide on various physiological and biochemical processes. It has been used to study the role of nitric oxide in neurotransmission, cardiovascular function, and immune response. Additionally, Methylnitrosocarbamic acid p-((dimethylamino)methyleneamino)phenyl ester has been used to investigate the effects of nitric oxide on cancer cells and to develop new cancer therapies.
Propriétés
Numéro CAS |
100836-59-7 |
|---|---|
Nom du produit |
Methylnitrosocarbamic acid p-((dimethylamino)methyleneamino)phenyl ester |
Formule moléculaire |
C11H14N4O3 |
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
[4-(dimethylaminomethylideneamino)phenyl] N-methyl-N-nitrosocarbamate |
InChI |
InChI=1S/C11H14N4O3/c1-14(2)8-12-9-4-6-10(7-5-9)18-11(16)15(3)13-17/h4-8H,1-3H3 |
Clé InChI |
OLFJEWKCCYHVLE-UHFFFAOYSA-N |
SMILES |
CN(C)C=NC1=CC=C(C=C1)OC(=O)N(C)N=O |
SMILES canonique |
CN(C)C=NC1=CC=C(C=C1)OC(=O)N(C)N=O |
Synonymes |
Methylnitrosocarbamic acid p-((dimethylamino)methyleneamino)phenyl est er |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




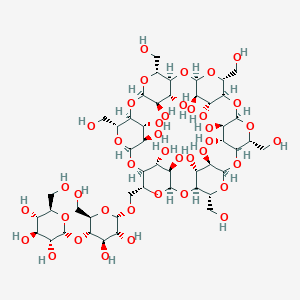


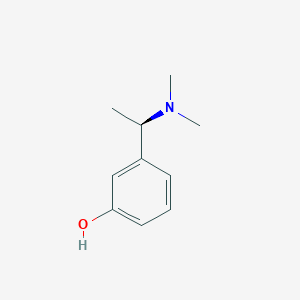

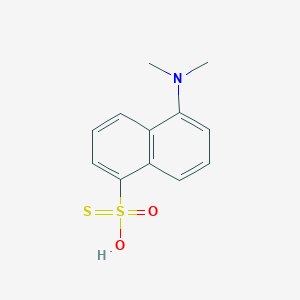
![Methyl 5-methyl-2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate](/img/structure/B26512.png)
